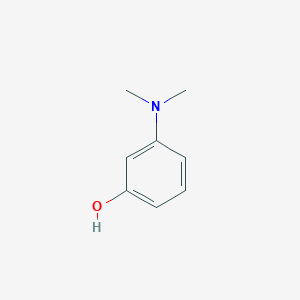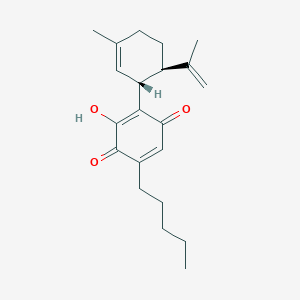
Dihydroxydiphenyl-pyridyl methane
Overview
Description
Dihydroxydiphenyl-pyridyl methane, also known as 4-[(4-hydroxyphenyl)(pyridin-2-yl)methyl]phenol, belongs to the class of organic compounds known as diphenylmethanes . Its molecular formula is C18H15NO2 and it has a molecular mass of 277.32 .
Synthesis Analysis
Sodium picosulfate, a laxative, is biotransformed to 4,4’-dihydroxydiphenyl-(2-pyridyl)methane by intestinal flora that produced a novel sulfotransferase . The biotransformation was activated by adding phenolic compounds such as phenol, acetaminophen, and flavonoids . Subsequent structure-function relationship studies led to the identification of 4,4’-dihydroxydiphenyl-2-pyridyl-methane (DDPM), the deacetylated form of bisacodyl, as the pharmacophore .Molecular Structure Analysis
The DDPM molecule contains a total of 38 bonds. There are 23 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 2 aromatic hydroxyls, and 1 Pyridine . The 2D chemical structure image of DDPM is also called the skeletal formula, which is the standard notation for organic molecules .Chemical Reactions Analysis
Sodium picosulfate is metabolized by gut bacteria into the active compound 4,4’-dihydroxydiphenyl-(2-pyridyl)methane . This compound is a stimulant laxative and increases peristalsis in the gut .Physical And Chemical Properties Analysis
The molecular weight of DDPM is 277.3172 g/mol . The IUPAC name is 4-[(4-hydroxyphenyl)(pyridin-2-yl)methyl]phenol .Scientific Research Applications
Synthesis of Derivatives
DDPM and its derivatives are synthesized via condensation reaction of various substituted aromatic aldehydes with phenol in the presence of montmorillonite K10 clay . This method is efficient, simple, and eco-friendly, offering several advantages over classical acids .
Biological Activities
DDPM derivatives have attracted considerable attention due to their various biological activities. They exhibit antitumor, antitubercular, antifungal, antioxidant activity, anticancer activity, antiviral, and anti-inflammatory properties . These classes of compounds have found widespread application in the chemical industry .
Inhibition Activity for Histidine Protein Kinases
DDPM derivatives have shown inhibition activity for histidine protein kinases . These enzymes play a crucial role in signal transduction in prokaryotes.
Use in the Chemical Industry
DDPM derivatives are used in the chemical industry as leuco dyes, phytochromic agents, suitable building blocks for generating dendrimers, and substrates for theoretical and biological studies .
Cytotoxic Agent for Glioblastoma Stem-Like Cells
Bisacodyl, which is metabolized to DDPM, has been identified as a potent and selective cytotoxic agent towards quiescent human glioblastoma tumor stem-like cells . This makes it a potential anti-tumor agent that may be used in association with classical chemotherapeutic compounds for tumor eradication .
Laxative Use
Deacetylbisacodyl is an active metabolite of the laxatives bisacodyl and sodium picosulfate . It is used for the temporary relief of occasional constipation and cleansing of the colon as a preparation for colonoscopy in adults .
Increased Mucus and Chloride Secretion
Deacetylbisacodyl evokes several effects at the colon or rectum, including increased mucus and chloride secretion . This contributes to its laxative effects.
Decreased Expression of Aquaporin-3
Oral administration of bisacodyl leads to decreased expression of aquaporin-3 in the colon of rats . Aquaporins are integral membrane proteins that serve as channels in the transfer of water and in some cases, small solutes across the membrane.
Mechanism of Action
Target of Action
Dihydroxydiphenyl-pyridyl methane (DPDM), also known as deacetylbisacodyl, is a compound of significant interest . It is believed to function as a pro-drug within the body , which means it is metabolized into an active form that interacts with various cellular processes .
Mode of Action
DPDM is metabolized by gut bacteria into the active compound 4,4’-dihydroxydiphenyl-(2-pyridyl)methane (DPM, BHPM) . This conversion is mediated by the action of endogenous deacetylase enzymes found on the mucosa of the small intestine and colon . The active compound is a stimulant laxative and increases peristalsis in the gut .
Biochemical Pathways
It is known that the biotransformation of dpdm is activated by adding phenolic compounds such as phenol, acetaminophen, and flavonoids .
Pharmacokinetics
It is known that bisacodyl, from which dpdm is derived, is metabolized to an active metabolite (dpm, bhpm) by endogenous deacetylase enzymes found on the mucosa of the small intestine and colon .
Result of Action
The result of DPDM’s action is largely dependent on its conversion to its active form, DPM (BHPM). This active compound is a stimulant laxative and increases peristalsis in the gut . It has been found to be a potent and selective cytotoxic agent towards quiescent human glioblastoma tumor stem-like cells .
Action Environment
The action, efficacy, and stability of DPDM can be influenced by various environmental factors. For instance, the conversion of DPDM to its active form is mediated by gut bacteria . Therefore, the composition of the gut microbiota may influence the efficacy of DPDM. Additionally, the presence of phenolic compounds can activate the biotransformation of DPDM .
properties
IUPAC Name |
4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(21)11-7-14/h1-12,18,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJROKJGQSPMTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209053 | |
| Record name | Dihydroxydiphenyl-pyridyl methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroxydiphenyl-pyridyl methane | |
CAS RN |
603-41-8 | |
| Record name | 4,4′-Dihydroxydiphenyl(2-pyridyl)methane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroxydiphenyl-pyridyl methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deacetylbisacodyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydroxydiphenyl-pyridyl methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEACETYLBISACODYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R09078E41Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24367.png)
![3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24368.png)
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide](/img/structure/B24369.png)



